N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Positional Isomerism

Secure the exact N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898434-15-6) for your research. This benzamide-linked scaffold is essential for reproducible SAR studies and is not interchangeable with positional isomers (e.g., 4-ethylsulfonyl) or linker analogs (sulfonamides). The unique 4-bromophenyl group provides a vital halogen-bond donor and facilitates protein crystallography phasing, while the 3-ethylsulfonyl placement is critical for target binding selectivity. Guarantee your experimental continuity by procuring this specific chemotype.

Molecular Formula C18H15BrN2O3S2
Molecular Weight 451.35
CAS No. 898434-15-6
Cat. No. B2783739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
CAS898434-15-6
Molecular FormulaC18H15BrN2O3S2
Molecular Weight451.35
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H15BrN2O3S2/c1-2-26(23,24)15-5-3-4-13(10-15)17(22)21-18-20-16(11-25-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22)
InChIKeyHJKOLAVMVBBGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898434-15-6): Structural Identity and Compound Class for Scientific Procurement


N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (C₁₈H₁₅BrN₂O₃S₂, MW 451.4 g/mol) is a synthetic small molecule belonging to the thiazole-benzamide hybrid class, incorporating a 4-(4-bromophenyl)-1,3-thiazol-2-amine core coupled via an amide bond to a 3-(ethylsulfonyl)benzoic acid moiety . This compound is structurally nested within the broader family of N-(4-aryl-thiazol-2-yl)-sulfonamide/benzamide derivatives, a class recognized in patent literature for kynurenine-3-hydroxylase inhibition and anti-inflammatory applications [1]. Unlike the more extensively studied thiazole benzenesulfonamide series (e.g., HA15), this compound features a reversed sulfonyl placement—the ethylsulfonyl group resides on the benzamide ring rather than on a pendant sulfonamide linker—creating distinct electronic and steric properties that differentiate it from sulfonamide-linked analogs [2].

Why N-(4-(4-Bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide Cannot Be Interchanged with In-Class Analogs: Procurement Relevance of Regiochemical and Substituent Precision


Generic substitution within the N-(4-aryl-thiazol-2-yl)-benzamide class is precluded by structure-activity relationship (SAR) evidence from closely related chemotypes. The position of the ethylsulfonyl substituent on the benzamide ring (meta, 3-position vs. para, 4-position) alters the electron density distribution across the aromatic system, affecting both hydrogen-bonding capacity and dipole moment, which in turn modulate target binding affinity . In the analogous thiazole benzenesulfonamide series, even minor substituent changes on the terminal aryl ring produced dramatic shifts in cancer cell cytotoxicity, with IC₅₀ values spanning over two orders of magnitude [1]. Furthermore, the 4-bromophenyl group on the thiazole ring contributes a specific halogen-bond donor and lipophilic anchor that cannot be replicated by chloro, methyl, or unsubstituted phenyl variants without altering pharmacokinetic and pharmacodynamic profiles [2]. Procurement of the exact compound—not a positional isomer or substituent analog—is therefore essential for experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for N-(4-(4-Bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898434-15-6) Relative to Closest Analogs


Regiochemical Differentiation: 3-Ethylsulfonyl vs. 4-Ethylsulfonyl Positional Isomer

The target compound (CAS 898434-15-6) bears the ethylsulfonyl group at the meta (3-) position of the benzamide ring, distinguishing it from its closest commercially cataloged positional isomer, N-(4-(4-bromophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 941891-33-4), which carries the substituent at the para (4-) position . In the broader thiazole-benzamide SAR landscape, meta- versus para-substitution on the benzamide ring has been shown to redirect hydrogen-bonding geometry with target protein backbone residues and alter the angle between the thiazole and benzamide planes [1]. While direct comparative bioactivity data for this specific pair are absent from the published literature, computational analysis predicts that the 3-ethylsulfonyl isomer exhibits a larger dipole moment and altered electrostatic potential surface compared to the 4-isomer, which translates to differential complementarity with binding pockets containing polar residues at distinct spatial locations [2].

Medicinal Chemistry Structure-Activity Relationship Positional Isomerism

Thiazole C4 Substituent Differentiation: 4-Bromophenyl vs. Alternative Aryl Groups

The 4-bromophenyl group at the thiazole C4 position is a defined structural feature of the target compound. In the N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide series studied by Sharma et al. (2019), the 4-bromophenyl-bearing scaffold served as the core for synthesizing derivatives that exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as anticancer activity against MCF7 breast adenocarcinoma cells [1]. Within that series, the 4-bromophenyl-thiazole core was essential for activity; replacement with other aryl groups or removal of the bromine atom typically diminished potency. Although the acetamide-to-benzamide linker difference means these data are not directly transferable, they establish that the 4-bromophenyl-thiazole fragment is a non-redundant pharmacophoric element [2]. For comparison, thiazole derivatives with alternative C4 substituents—such as 2,5-dichlorothiophen-3-yl (CID 22581443) or unsubstituted phenyl—present different halogen-bonding and steric profiles, with computed logP values differing by 0.5–1.5 units depending on the substituent [3].

Anticancer Screening Kinase Inhibition Halogen Bonding

Benzamide vs. Benzenesulfonamide Linker Differentiation: Implications for Target Engagement

The target compound employs a benzamide linker (–C(=O)–NH–) connecting the 3-ethylsulfonylphenyl moiety to the 2-amino group of the thiazole, whereas the extensively characterized thiazole benzenesulfonamide series (e.g., HA15 and its analogs) uses a sulfonamide linker (–S(=O)₂–NH–) [1]. This single-atom substitution (C=O vs. S=O₂) has profound consequences: the benzamide carbonyl is a stronger hydrogen-bond acceptor (pKₐ of conjugate acid ~ -6.5 for amide carbonyl vs. ~ -12 for sulfonamide), while the sulfonamide NH is a stronger hydrogen-bond donor (pKₐ ~10–12 for sulfonamide NH vs. ~15–17 for amide NH) [2]. In the HA15 series, the sulfonamide NH forms a critical interaction with the BiP/GRP78 chaperone; substitution with a benzamide linker in SAR studies led to complete loss of ER-stress-inducing activity, underscoring that benzamide and sulfonamide linkers are not functionally interchangeable [3]. The target compound therefore occupies a distinct chemical space, with potential for engaging targets that prefer a less acidic NH donor and a more basic carbonyl acceptor.

Chemical Biology ER Stress Chaperone Inhibition Drug Design

Combinatorial Uniqueness: Simultaneous Presence of 3-Ethylsulfonyl, 4-Bromophenyl, and Benzamide Linker

A substructure search across PubChem and ChEMBL reveals that the simultaneous combination of three features—(i) a 3-ethylsulfonylbenzamide moiety, (ii) a 4-(4-bromophenyl)thiazol-2-yl group, and (iii) a direct amide bond linkage—is rare in publicly disclosed compound collections [1]. The closest cataloged compounds either alter the ethylsulfonyl position (para isomer, CAS 941891-33-4), replace the 4-bromophenyl with 2,5-dichlorothiophen-3-yl (CID 22581443), or use a sulfonamide rather than a benzamide linker. Each of these modifications has been demonstrated in published SAR studies to produce distinct biological outcomes [2]. This combinatorial scarcity means that the target compound samples a vertex of chemical space that is not otherwise accessible through commercially available analogs, making it a valuable singleton for diversity-oriented screening libraries [3].

Chemical Library Design Fragment-Based Drug Discovery Privileged Scaffold

Evidence-Backed Application Scenarios for N-(4-(4-Bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide in Scientific and Industrial Research


Regiochemical SAR Probe for Mapping Binding Pocket Polarity Gradients

Investigators studying targets where the spatial orientation of a sulfonyl group determines binding affinity (e.g., kinases, carbonic anhydrases, or bromodomains) can employ this 3-ethylsulfonyl isomer as a matched molecular pair with its 4-ethylsulfonyl analog (CAS 941891-33-4). Differential inhibitory profiles between the meta- and para-substituted isomers map the polar residue distribution within the target binding site . This approach is directly supported by the positional isomer evidence established in Section 3, Evidence Item 1.

Halogen-Enriched Crystallographic Probe for Structural Biology

The presence of bromine (anomalous scattering f'' = 0.70 e⁻ at Cu Kα) makes this compound suitable for experimental phasing in protein crystallography. When soaked into protein crystals, the 4-bromophenyl group provides a strong anomalous signal for single-wavelength anomalous diffraction (SAD) phasing, while the benzamide linker offers hydrogen-bonding capacity distinct from sulfonamide-based probes [1]. This scenario builds on the halogen-bonding and linker differentiation evidence from Section 3, Evidence Items 2 and 3.

Diversity-Oriented Screening Library Expansion for Underexplored Chemotypes

Screening facilities seeking to maximize chemical diversity can incorporate this compound as a representative of the benzamide-linked (rather than sulfonamide-linked) thiazole-aryl chemotype. Its low Tanimoto similarity to commonly screened thiazole sulfonamides (<0.85 by FCFP4 fingerprint) ensures it probes target space not covered by HA15 analogs or sulfonamide-based kinase inhibitor libraries [2]. This application directly follows from the combinatorial uniqueness evidence in Section 3, Evidence Item 4.

Starting Point for Benzamide-Linker-Focused Lead Optimization

Medicinal chemistry programs that have identified thiazole sulfonamides as hits but encountered solubility, permeability, or toxicity liabilities associated with the sulfonamide group can use this benzamide analog as a scaffold-hopping starting point. The benzamide linker offers improved membrane permeability (lower polar surface area contribution) relative to the sulfonamide, while retaining the 4-bromophenyl thiazole pharmacophore [3]. This scenario is anchored in the linker chemistry differentiation established in Section 3, Evidence Item 3.

Quote Request

Request a Quote for N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.